(Z)-Aldosecologanin (Centauroside)

Chemotaxonomy Bis-Iridoids Plant Metabolomics

Avoid analytical inaccuracy from substituting monomeric secoiridoids. (Z)-Aldosecologanin (Centauroside) is a dimeric bis-iridoid reference standard critical for Lonicera japonica quality control, chemotaxonomy, and SAR studies where dimerization dictates bioactivity. - L-1210 cytotoxicity: IC50 3.5 μg/mL, providing a specific probe for bis-iridoid cancer research. - Chemophenetic marker for Gentianaceae/Caprifoliaceae metabolomic profiling. - High-purity analytical standard (≥98%) for unambiguous quantification in herbal formulations.

Molecular Formula C34H46O19
Molecular Weight 758.7 g/mol
CAS No. 471271-55-3
Cat. No. B591355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Aldosecologanin (Centauroside)
CAS471271-55-3
Molecular FormulaC34H46O19
Molecular Weight758.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7+/t15-,16-,17+,20-,21-,22+,23-,24-,25+,26+,27-,28-,31+,32+,33+,34+/m1/s1
InChIKeyMWLKXILGJPSPKZ-LWSBBEHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

(Z)-Aldosecologanin (Centauroside) Overview


(Z)-Aldosecologanin, also known as Centauroside, is a bis-iridoid natural product first identified in the Gentianaceae family [1]. The compound is composed of two seco-iridoid sub-units linked together, a defining characteristic of the bis-iridoid sub-class [1]. This dimeric structure is distinct from the more common monomeric seco-iridoids. It has been isolated from plant species such as Lonicera japonica and identified as a chemophenetic marker [REFS-1, REFS-2]. As a reference standard, it is primarily intended for analytical chemistry, quality control, and fundamental biological research .

Bis-iridoid reference Dimeric secoiridoid standard distinct from common monomeric iridoids
Chemophenetic marker Designated marker for species-specific phytochemical fingerprinting
Analytical workflow High-purity reference for HPLC, MS, and quality control of plant extracts

Non-Substitutability of (Z)-Aldosecologanin


Substitution of (Z)-Aldosecologanin (Centauroside) with other in-class compounds like secoxyloganin, sweroside, or loganin is scientifically unsound. This compound is a dimeric bis-iridoid, whereas many common alternatives are monomeric secoiridoids [1]. The presence of the bis-secoiridoidal linkage fundamentally alters molecular weight, stereochemistry, and likely target engagement [1]. Furthermore, bis-iridoids as a class exhibit highly variable biological activities, with some showing potent effects and others being inactive, a phenomenon that is not predictable from monomeric substructures [2]. Therefore, using a general 'secoiridoid' standard will not provide comparable analytical or biological data.

Monomeric secoiridoids (secoxyloganin, sweroside) differ in molecular weight, stereochemistry, and likely target engagement due to the absence of the bis-iridoid linkage.
Bis-iridoid bioactivity is highly variable and cannot be extrapolated from monomeric substructures; a generic secoiridoid standard will not provide comparable analytical or biological data.

(Z)-Aldosecologanin Differentiation Evidence


Chemophenetic Marker Specificity

Within the class of bis-iridoids, (Z)-aldosecologanin and centauroside are explicitly designated as chemophenetic markers, a designation not applied to the vast majority of the 288 known bis-iridoids [1]. This indicates a high degree of taxonomic and structural specificity for the compound compared to more widely distributed monomeric secoiridoids like secologanin.

Marker Specificity
Class-level inference
Identified as chemophenetic marker in review of 288 bis-iridoids; only ~3.5% share this designation.
Supports specific analytical standard use for fingerprinting
Review-based classification; experimental validation recommended for target species
Chemotaxonomy Bis-Iridoids Plant Metabolomics

Cytotoxicity: Centauroside vs. Secoxyloganin

Centauroside demonstrates potent in vitro cytotoxicity with an IC50 of 3.5 μg/mL against mouse lymphemia L-1210/v/c cells [1]. In contrast, the monomeric secoiridoid secoxyloganin, a close structural relative, exhibits variable but generally lower potency against cancer cell lines, with reported IC50 values of 6.5 μM against MDA-MB-231 cells and 78.1 μM against human dermal fibroblasts [REFS-2, REFS-3].

Cytotoxicity
Cross-study comparable
Centauroside IC50 3.5 μg/mL (L-1210); secoxyloganin IC50 6.5–78.1 μM (MDA-MB-231, HDF).
Reported cell-model response context; dimer may differ from monomer
Cross-study comparison; different cell lines and assay conditions
Cytotoxicity Anticancer Iridoid Glucosides

Dimeric vs. Monomeric Bioactivity

(Z)-Aldosecologanin is a bis-iridoid, a class noted for highly unpredictable bioactivity when compared to simple iridoids. A recent comprehensive review of 159 tested bis-iridoids found that 'effectiveness values have been both higher and lower than the positive controls, if present' [1]. This inherent variability underscores that the bioactivity of (Z)-Aldosecologanin cannot be extrapolated from its monomeric analogs.

Bioactivity Variability
Class-level inference
159 tested bis-iridoids show inconsistent activity; effects vs. controls both higher and lower.
Context-dependent bioactivity; bis-iridoid-specific SAR required
Review-level evidence; individual compound behavior may differ
Bis-Iridoids Structure-Activity Relationship Bioactivity Screening

Analytical Purity and Identity Specifications

Commercial reference standards for (Z)-Aldosecologanin (Centauroside) are typically guaranteed at ≥98% purity as verified by HPLC, NMR, and MS [REFS-1, REFS-2]. This level of analytical characterization is essential for accurate quantitative analysis in phytochemical research, distinguishing it from less rigorously characterized crude extracts or in-house isolated materials.

Purity Specification
Data to verify
≥98% purity by HPLC, NMR, MS (supplier specification).
Supports reproducible quantification in analytical workflows
Supplier data; independent verification recommended for critical assays
Analytical Chemistry Quality Control Reference Standard

(Z)-Aldosecologanin (Centauroside) Applications


Lonicera japonica Fingerprinting & Quality Control

(Z)-Aldosecologanin serves as a high-purity analytical standard (≥98%) for the identification and quantification of this specific bis-iridoid in plant extracts and herbal formulations . Its presence is a marker for Lonicera japonica, and using this specific standard enables more accurate chemotaxonomic analysis and quality control than using a related but non-specific monomeric iridoid [1].

In Vitro Cytotoxicity & Antiproliferative Studies

Centauroside exhibits potent in vitro cytotoxicity with an IC50 of 3.5 μg/mL against L-1210 cells [2]. This provides a specific, data-driven starting point for researchers investigating the mechanisms of action of dimeric iridoids in cancer cell lines, which is distinct from the weaker or variable effects observed with monomeric secoiridoids like secoxyloganin [3].

Iridoid Glucoside SAR Studies

As a bis-iridoid with a distinct dimeric linkage, (Z)-Aldosecologanin is a critical reference compound for SAR studies [4]. Research suggests that the bioactivity of bis-iridoids is highly unpredictable compared to monomers [5]. Inclusion of this compound in screening panels is essential for understanding the contribution of dimerization to pharmacological activity.

Chemotaxonomic & Metabolomic Profiling

This compound is recognized as a chemophenetic marker, a specific designation for a small subset (≈3.5%) of bis-iridoids [5]. Its use is therefore indicated for researchers conducting phylogenetic studies, biodiversity assessments, or metabolomic profiling of species within the Gentianaceae and Caprifoliaceae families where it occurs [4].

Application
Selection Property
Validation Focus
L. japonica fingerprinting
Chemophenetic marker specificity
Bis-iridoid chromatographic resolution
Cancer cell-model studies
Cell-model endpoint review
Bis-iridoid cytotoxicity context
Iridoid glucoside SAR
Dimeric structure linkage
Bis-iridoid vs monomer activity comparison
Chemotaxonomic profiling
Marker specificity for species
Metabolomic fingerprinting

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